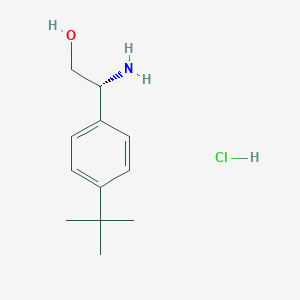

(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride

Description

(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride is a chiral amino ethanol derivative characterized by a bulky tert-butyl substituent at the para position of the phenyl ring.

Properties

IUPAC Name |

(2R)-2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLMNRBNEGHVNB-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the key intermediate, ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol.

Reaction Conditions: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes:

Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate.

Purification: The intermediate is purified using techniques such as crystallization or chromatography.

Conversion to Hydrochloride: The purified intermediate is then converted to the hydrochloride salt using hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group in the target compound distinguishes it from analogs with electron-withdrawing substituents (e.g., Cl, CF₃) or smaller alkyl/ether groups. Key comparisons include:

Lipophilicity and Steric Effects: The tert-butyl group is highly lipophilic, increasing LogP compared to chloro- or fluoro-substituted analogs. For example, (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (MW: 276.08) has electron-withdrawing groups that reduce lipophilicity but enhance electronic interactions with targets . In contrast, (2R)-2-Amino-2-[4-(2-methylpentyloxy)phenyl]ethanol hydrochloride (MW: 363.2) contains a branched ether chain, balancing lipophilicity and steric bulk .

Solubility: Hydrochloride salts universally improve water solubility.

Stereochemical and Positional Isomerism

- Stereochemistry: The R-configuration is conserved in most analogs (e.g., ), underscoring its importance in biological activity. For example, (R)-2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 875467-74-6) is a positional isomer with the amino and hydroxyl groups on adjacent carbons, drastically altering its spatial orientation and reactivity .

- Substituent Position: Meta-substituted analogs like (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride () exhibit distinct electronic profiles compared to para-substituted derivatives, affecting binding affinities .

Data Table: Comparative Analysis of Structural Analogs

Biological Activity

(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride, also known as (R)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride, is a chiral compound with significant biological activity. With a molecular formula of C₁₂H₁₉NO and a molecular weight of approximately 193.29 g/mol, this compound has garnered attention in pharmaceutical research due to its potential interactions with various biological targets.

The compound features a tert-butyl group attached to a phenyl ring, which influences its physical and chemical properties. It has a melting point range of 115-119 °C and is classified as an amino alcohol. Its unique structure allows for various interactions in biological systems, making it of interest in drug development and organic synthesis applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with several biological targets. These interactions suggest potential applications in therapeutic interventions, particularly in drug development.

Interaction Profiles

The compound has been shown to interact with various receptors and enzymes, which may include:

- Adrenergic Receptors : Potential modulation of adrenergic signaling pathways.

- Serotonin Receptors : Possible influence on serotonergic neurotransmission.

- Enzymatic Targets : Inhibition or activation of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antidiabetic Potential : A study indicated that the compound could enhance insulin sensitivity in vitro, suggesting its potential use in managing type 2 diabetes.

- Neuroprotective Effects : Research demonstrated that the compound exhibited neuroprotective properties against oxidative stress-induced neuronal cell death, indicating its potential for treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary tests showed that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Melting Point | 115-119 °C |

| Biological Targets | Adrenergic receptors, serotonin receptors, various enzymes |

| Study Focus | Findings |

|---|---|

| Antidiabetic Potential | Enhanced insulin sensitivity |

| Neuroprotective Effects | Protection against oxidative stress |

| Antimicrobial Activity | Activity against Gram-positive and Gram-negative bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.